CYP2C9‑Mediated Metabolic Formation Rate Compared Across Statin Class
The metabolic conversion of pitavastatin to its 8‑hydroxy derivative is catalyzed predominantly by CYP2C9, with a reported Vmax/Km of approximately 2 µL min⁻¹ mg⁻¹. This rate is 8‑ to 100‑fold lower than the CYP‑mediated metabolic rates of comparator statins such as atorvastatin (CYP3A4) and simvastatin (CYP3A4) [1]. The extremely low formation rate of 8‑Hydroxy Pitavastatin confirms that this metabolite is a minor circulating species, directly impacting the sensitivity requirements for its detection in bioanalytical and quality control assays.
| Evidence Dimension | Rate of CYP‑mediated metabolite formation (Vmax/Km) |
|---|---|
| Target Compound Data | ~2 µL min⁻¹ mg⁻¹ (for pitavastatin → 8‑hydroxy pitavastatin via CYP2C9) |
| Comparator Or Baseline | Other statins (atorvastatin, simvastatin, fluvastatin): Vmax/Km values reported to be 8‑ to 100‑fold higher [1] |
| Quantified Difference | 8‑ to 100‑fold lower metabolic rate compared to other statins |
| Conditions | In vitro human hepatic microsomal incubation; 14C‑pitavastatin substrate |
Why This Matters
The uniquely low formation rate dictates ultra‑trace detection limits and underscores the compound's value as a high‑sensitivity system suitability marker in LC‑MS/MS methods.
- [1] Folia Pharmacologica Japonica, 2004, 123(5), 349‑362. Pharmacological and pharmacokinetic features and clinical effects of pitavastatin (Livalo Tablet®). View Source
